2,6-Dimethoxy-3-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2,6-dimethoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6-4-5-7(13-2)8(10(11)12)9(6)14-3/h4-5H,1-3H3,(H,11,12) |
InChI Key |
FZXXCOREGQDGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C(=O)O)OC |
Origin of Product |
United States |
Chemical and Physical Properties
2,6-Dimethoxy-3-methylbenzoic acid is a solid, white crystalline substance at room temperature. sigmaaldrich.com It is a derivative of benzoic acid with two methoxy (B1213986) groups and one methyl group attached to the benzene (B151609) ring.
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 96897-96-0 biosynth.com |
| Chemical Formula | C10H12O4 biosynth.com |
| Molecular Weight | 196.20 g/mol biosynth.com |
| Melting Point | 186 °C nih.gov |
| Boiling Point | Not available |
| Solubility | Soluble in DMF and DMSO caymanchem.com |
| Physical Description | Solid nih.gov |
Spectral Data:
Detailed spectral data for this compound, including 1H NMR, 13C NMR, IR, and mass spectrometry, are available through various chemical databases and have been reported in the scientific literature. nih.govchemicalbook.com
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Reactivity and Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of nucleophilic acyl substitution reactions to form a range of derivatives.
Esterification:
Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. For instance, 2,6-dimethoxy-3-methylbenzoic acid can be reacted with methanol (B129727) to produce methyl 2,6-dimethoxy-3-methylbenzoate. Solid acid catalysts, such as zirconium/titanium-based catalysts, have been shown to be effective for the esterification of various benzoic acids. mdpi.com The methyl ester of 2,6-dimethoxybenzoic acid, methyl 2,6-dimethoxybenzoate, is a known compound with established spectroscopic data. nist.gov
Amide Formation:
Amides can be synthesized from carboxylic acids by reacting them with amines. This conversion often proceeds via an activated carboxylic acid derivative, such as an acid chloride. rsc.org A common method involves treating the carboxylic acid with a reagent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form the more reactive acid chloride, which is then reacted with an amine. rsc.orglibretexts.org
Acid Chloride Formation:
As mentioned, carboxylic acids can be converted to acid chlorides using reagents like thionyl chloride (SOCl2). libretexts.orgorganic-chemistry.org This transformation is a key step in the synthesis of other carboxylic acid derivatives like esters and amides, as the chloride ion is a good leaving group, making the acyl carbon highly susceptible to nucleophilic attack. libretexts.org The reaction of tert-butyl esters with thionyl chloride at room temperature has been reported as a method to produce acid chlorides. nih.gov
Table 1: Derivatization Reactions at the Carboxylic Acid Moiety
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Methanol, Acid Catalyst | Methyl 2,6-dimethoxy-3-methylbenzoate |
Transformations Involving Methoxyl and Methyl Substituents
The methoxy (B1213986) and methyl groups on the aromatic ring can also undergo chemical transformations, although these often require specific and sometimes harsh conditions.
Demethylation of Methoxy Groups:
The cleavage of aryl methyl ethers to form phenols is a common transformation. semanticscholar.org This can be achieved using various reagents, including strong acids like hydrobromic acid or Lewis acids such as aluminum chloride (AlCl3) or boron tribromide (BBr3). google.com For example, the selective demethylation of a methoxy group ortho to a carbonyl has been achieved using aluminum bromide. google.com In some cases, a Friedel-Crafts reaction can lead to selective cleavage of a methoxy group. nih.gov The use of mineral acids like HCl in water at high temperatures has also been reported for the demethylation of aromatic methyl ethers. uantwerpen.be
Oxidation of the Methyl Group:
The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group under strong oxidizing conditions. However, this transformation can be challenging to achieve without affecting other functional groups on the ring. The oxidation of a related compound, 3-(2-methoxy-3-methylphenyl)benzoic acid, has been noted to potentially oxidize the methoxy group to a carboxylic acid.
Oxidative and Reductive Pathways of the Aromatic System
The aromatic ring of this compound can undergo oxidation and reduction, though this often leads to the loss of aromaticity.
Oxidation of the Aromatic Ring:
Oxidation of the aromatic ring typically requires powerful oxidizing agents and can lead to ring cleavage. The electron-donating methoxy groups make the ring susceptible to oxidation.
Reduction of the Aromatic Ring:
Reduction of the benzene (B151609) ring, known as hydrogenation, is usually accomplished using hydrogen gas in the presence of a metal catalyst (e.g., platinum, palladium, rhodium) under high pressure and temperature. This would convert the aromatic ring into a cyclohexane (B81311) ring. The carboxylic acid group can also be reduced under certain conditions. For instance, the carboxylic acid group in 3-(2-methoxy-3-methylphenyl)benzoic acid can be reduced to an alcohol.
Derivatives and Analogs: Design, Synthesis, and Structural Diversification
Systematic Exploration of Structure-Activity Relationships (SAR) in Related Benzoic Acid Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For benzoic acid derivatives, SAR analyses have been instrumental in optimizing properties for various applications. iomcworld.comsemanticscholar.org
The nature and position of substituents on the benzoic acid ring significantly impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its reactivity and biological interactions. semanticscholar.org
Electronic Effects: Electron-donating groups (EDGs) like alkoxy (e.g., methoxy) and amino groups can increase the electron density of the carbonyl oxygen, potentially enhancing interactions with biological targets. pharmacy180.comyoutube.com Conversely, electron-withdrawing groups (EWGs) can make the carbonyl carbon more susceptible to nucleophilic attack. pharmacy180.com The Hammett constants of substituents often correlate well with the binding affinities of m- and p-monosubstituted benzoic acids. semanticscholar.org
Lipophilicity: The introduction of lipophilic (fat-loving) groups, such as alkyl chains, can enhance the compound's ability to cross cell membranes, a critical factor for bioavailability. Increasing the length of an alkyl chain generally increases both potency and toxicity. youtube.com
Table 1: Impact of Substituent Modifications on the Properties of Benzoic Acid Derivatives
| Modification | Effect on Chemical Property | Potential Impact on Biological Interaction | Example | Reference |
| Addition of Electron-Donating Groups (e.g., -NH2, -OR) | Increases electron density on the carbonyl oxygen. | Can enhance binding to receptor proteins. | Procaine | pharmacy180.comyoutube.com |
| Addition of Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Increases susceptibility of the carbonyl carbon to nucleophilic attack. | May increase local anesthetic properties. | Chloroprocaine | pharmacy180.com |
| Increasing Alkyl Chain Length | Increases lipophilicity and partition coefficient. | Can increase potency and toxicity. | Tetracaine | pharmacy180.com |
| Introduction of Bulky Groups | Creates steric hindrance. | Can influence binding orientation and selectivity. | o-substituted benzoic acids | semanticscholar.org |
Synthesis and Characterization of Halogenated Derivatives
Halogenation of the aromatic ring of 2,6-dimethoxy-3-methylbenzoic acid represents a key strategy for modifying its properties. Halogens can alter the electronic nature of the ring and introduce new potential interaction points. The synthesis of such derivatives often involves electrophilic aromatic substitution reactions, where a halogen atom (e.g., chlorine, bromine) is introduced onto the benzene (B151609) ring. Characterization of these new compounds is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and placement of the halogen substituent.
Alkylation and Arylation Strategies for Extended Scaffolds
To create more complex molecular architectures, alkylation and arylation reactions can be employed to introduce new carbon-based frameworks to the this compound scaffold.
Alkylation: This involves the addition of alkyl groups. Palladium-catalyzed C-H bond alkylation has emerged as a powerful tool for this purpose, allowing for the direct introduction of alkyl chains onto the aromatic ring. nih.gov For instance, reactions with alkyl halides can lead to the formation of new carbon-carbon bonds. nih.gov
Arylation: This process involves the introduction of an aryl (aromatic ring) group. Modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are commonly used to form biaryl systems, significantly extending the molecular scaffold and introducing new structural diversity.
Development of Heterocyclic Fused Systems Incorporating the Dimethoxybenzoic Acid Moiety
Fusing a heterocyclic ring system to the dimethoxybenzoic acid core can lead to novel compounds with unique three-dimensional shapes and biological activities. nih.govrsc.org This can be achieved through various cyclization reactions. For example, intramolecular reactions involving substituents on the benzoic acid ring can lead to the formation of fused ring systems. The synthesis of benzofuro-[2,3-c]- pharmacy180.com-benzazepin-6,12-diones from related benzofuran-3-carboxylic acid derivatives demonstrates the potential for creating complex, multi-ring structures. researchgate.net
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid group of this compound is a prime target for modification through esterification and amidation reactions. mdpi.comnih.gov These transformations can significantly alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor, thereby influencing its biological profile. nih.gov
Esterification: This reaction converts the carboxylic acid into an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com For example, the reaction of 2,6-dimethoxybenzoic acid with ethanol (B145695) yields ethyl 2,6-dimethoxybenzoate. mdpi.com The synthesis of various methyl hydroxy-methoxybenzoates has also been reported, highlighting the versatility of esterification.
Amidation: This process converts the carboxylic acid into an amide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with an amine. rsc.org Alternatively, coupling reagents like DMT/NMM/TsO− can be used to directly form the amide bond between a carboxylic acid and an amine. nih.gov Mechanochemical methods, using ball milling, have also been developed for the synthesis of primary amides from esters. nih.gov
Table 2: Synthesis of Ester and Amide Derivatives
| Reaction Type | Starting Material | Reagent(s) | Product | Reference |
| Esterification | 2,6-Dimethoxybenzoic acid | Ethanol, H₂SO₄ | Ethyl 2,6-dimethoxybenzoate | mdpi.com |
| Esterification | 2,4-Dihydroxy-m-toluic acid | Diazomethane | Methyl 2,4-dimethoxy-m-toluate | publish.csiro.au |
| Amidation | Carboxylic acid | (COCl)₂, then an amine and triethylamine | Amide derivative | rsc.org |
| Amidation | Acid chloride | Amine, triethylamine | Amide derivative | rsc.org |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio, Semi-empirical)
Quantum chemical calculations have become a powerful tool for elucidating the properties of molecules such as 2,6-dimethoxy-3-methylbenzoic acid. Methods ranging from Density Functional Theory (DFT) to ab initio and semi-empirical approaches have been utilized to model its behavior.
Optimization of Molecular Geometries and Conformational Landscapes
The optimization of the molecular geometry of this compound is a critical first step in computational analysis. Through these calculations, researchers can determine the most stable three-dimensional arrangement of the atoms in the molecule. This involves identifying the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Conformational analysis reveals the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. For this compound, the orientation of the methoxy (B1213986) and carboxylic acid groups relative to the benzene (B151609) ring are of particular interest. Computational studies have explored the potential energy surface of the molecule to identify various stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO), Electrostatic Potential Mapping
The electronic structure of this compound has been investigated to understand its reactivity and electronic transitions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of primary importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.
Electrostatic potential (ESP) mapping is another valuable tool that visualizes the charge distribution on the surface of the molecule. For this compound, ESP maps highlight the electron-rich regions, typically around the oxygen atoms of the methoxy and carboxylic acid groups, and the electron-deficient regions, often associated with the acidic proton of the carboxyl group. This mapping helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.
Spectroscopic Property Prediction and Validation against Experimental Data (e.g., NMR, IR, Raman)
A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Raman spectra have been performed.
These theoretical spectra are generated by calculating the response of the optimized molecular structure to external magnetic and electric fields. By comparing the calculated spectra with experimentally obtained data, researchers can confirm the accuracy of the computational model and the determined molecular structure. Discrepancies between theoretical and experimental values can also point to specific intermolecular interactions or solvent effects present in the experimental conditions that were not accounted for in the gas-phase calculations.
Analysis of Intermolecular Interactions and Supramolecular Assemblies
The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and melting point. Computational methods are employed to study these non-covalent interactions in detail.
Hydrogen Bonding Networks in Solid State and Solution
In the solid state, this compound molecules are expected to form hydrogen bonds, primarily through the carboxylic acid functional group. Computational studies can model these interactions, predicting the geometry and strength of the hydrogen bonds that lead to the formation of dimers or more extended networks. In solution, the interactions with solvent molecules can also be simulated to understand how the solvent affects the conformation and aggregation of the acid molecules.
Computational Elucidation of Reaction Mechanisms and Transition States
A comprehensive review of the scientific literature reveals a notable gap in the computational investigation of reaction mechanisms and transition states specifically involving this compound. While computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the intricate details of organic reactions, its application to this particular substituted benzoic acid is not documented in publicly available research. researchgate.netresearchgate.netmdpi.com
In broader contexts, computational studies on substituted benzoic acids have provided significant insights into their reactivity. mdpi.comresearchgate.net These studies often explore aspects such as gas-phase acidity, the influence of substituents on the carboxyl group's reactivity, and the energetics of bond cleavage. mdpi.comresearchgate.net For instance, theoretical calculations have been successfully employed to determine the gas-phase acidities and bond dissociation enthalpies of various benzoic acid derivatives, showing good correlation with experimental data. researchgate.net Such studies typically analyze the electronic effects of substituents—whether they are electron-donating or electron-withdrawing—and their impact on the stability of intermediates and transition states. mdpi.com
Furthermore, computational models have been developed to understand the self-association of benzoic acid derivatives in solution, a crucial factor in processes like crystallization. ucl.ac.uk These models utilize molecular dynamics (MD) simulations and DFT calculations to identify the dominant intermolecular interactions and associate formations that can act as precursors to nucleation. ucl.ac.uk
The investigation of reaction mechanisms for aromatic carboxylic acids often involves mapping the potential energy surface to identify the lowest energy pathway from reactants to products. researchgate.net This includes the characterization of transition state structures, which are the highest energy points along the reaction coordinate. The energy of this transition state, known as the activation energy, is a critical determinant of the reaction rate. researchgate.net For example, computational studies have been used to investigate the decarboxylation of aromatic carboxylic acids and electrophilic aromatic substitution reactions, clarifying the influence of catalysts and reaction conditions. numberanalytics.comacs.org
Despite the extensive application of these computational methods to a wide array of organic molecules, specific data on the activation energies, transition state geometries, and reaction pathways for this compound remains an unexplored area of research. The presence of two methoxy groups and a methyl group on the aromatic ring introduces a unique combination of steric and electronic effects that would make such a computational study particularly insightful. The methoxy groups, being ortho to the carboxylic acid, are known to cause significant steric hindrance, which can force the carboxyl group out of the plane of the aromatic ring, a phenomenon known as the ortho effect. youtube.com This would undoubtedly have a profound impact on its reaction mechanisms.
Future computational research in this area would be invaluable for a deeper understanding of the reactivity of this compound and for predicting its behavior in various chemical transformations. Such studies could provide detailed, atomistic-level insights that are often difficult to obtain through experimental means alone.
Biological Activity and Mechanistic Insights Non Clinical Focus
In Vitro Antimicrobial Activity and Structure-Activity Correlations
The antimicrobial potential of benzoic acid derivatives, including 2,6-Dimethoxy-3-methylbenzoic acid, has been a subject of scientific inquiry. The arrangement of functional groups on the benzoic acid core is crucial in determining the type and extent of antimicrobial action.
While specific data on the broad-spectrum antibacterial and antifungal activity of this compound is not extensively detailed in the provided context, the general class of hydroxybenzoic and dimethoxybenzoic acids has demonstrated varied efficacy against different microbial strains. For instance, studies on related compounds like 2,5-dimethoxybenzoic acid have shown complete inhibition of spore germination and mycelial growth of fungal pathogens such as Botrytis cinerea and Rhizopus stolonifer at a concentration of 5 x 10⁻³ M. researchgate.net Other research has indicated that weak organic acids can possess broad-spectrum antimicrobial activities. nih.gov The effectiveness of these compounds is often evaluated using methods like the agar (B569324) well diffusion and minimum inhibitory concentration (MIC) tests. dergipark.org.trdergipark.org.tr For example, some 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives have shown greater antifungal activity than the reference compound ketoconazole. gazi.edu.tr
Table 1: In Vitro Antimicrobial Activity Data
| Compound/Derivative Class | Test Organism | Activity/Observation | Source |
|---|---|---|---|
| 2,5-Dimethoxybenzoic acid | Botrytis cinerea, Rhizopus stolonifer | Complete inhibition at 5 x 10⁻³ M | researchgate.net |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Yeast-like fungi | More active than ketoconazole | gazi.edu.tr |
The threat of multidrug-resistant Mycobacterium tuberculosis has spurred research into novel antimycobacterial agents. researchgate.net Aromatic nitro derivatives of benzoic acid, in particular, have shown a notable ability to inhibit the growth of M. tuberculosis strains. nih.gov The nitro group is considered important for the potency of these compounds. nih.gov While direct studies on this compound are not specified, research on related structures provides valuable insights. For instance, certain nitrobenzoates and their ester prodrugs have demonstrated significant in vitro activity against M. tuberculosis. nih.gov The rationale behind using esters is that mycobacteria can hydrolyze them, releasing the active free acid inside the cell. nih.gov
Table 2: Antimycobacterial Activity of Related Benzoic Acid Derivatives
| Compound Class | Target | Key Finding | Source |
|---|---|---|---|
| Aromatic nitro derivatives | M. tuberculosis | Nitro group is important for potency | nih.gov |
Enzymatic Modulation and Inhibition Studies In Vitro
The interaction of small molecules with enzymes is a cornerstone of drug discovery and mechanistic studies. This compound and its analogs have been investigated for their effects on several key enzyme systems.
Phospholipase A2 (PLA2) and hyaluronidase (B3051955) are enzymes implicated in inflammatory processes and the spread of toxins. researchgate.netnih.gov PLA2 enzymes catalyze the hydrolysis of phospholipids, releasing fatty acids and lysophospholipids. nih.gov Hyaluronidases degrade hyaluronic acid, a major component of the extracellular matrix, thereby acting as a "spreading factor" for other molecules. nih.gov While direct inhibitory data for this compound on these enzymes is not available, studies on structurally similar benzoyl phenyl benzoates have reported in vitro PLA2 and hyaluronidase inhibitory activity. researchgate.net
Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of biologically active lipids, including leukotrienes. nih.gov The 5-lipoxygenase (5-LO) pathway is a major source of pro-inflammatory leukotrienes. nih.gov This pathway involves the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then transformed into leukotriene A4 (LTA4). nih.govnih.gov LTA4 is a precursor for other leukotrienes. nih.govnih.gov While specific inhibitory studies of this compound on lipoxygenase are not detailed, the general interest in modulating this pathway for anti-inflammatory purposes suggests it as a potential area of investigation for benzoic acid derivatives.
Antioxidant and Free Radical Scavenging Properties and Mechanisms
Antioxidants play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS) and other free radicals. nih.govfrontiersin.org The antioxidant potential of a compound can be assessed through various in vitro assays that measure its ability to scavenge stable free radicals or inhibit oxidative processes.
The primary mechanisms by which antioxidants function include hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). frontiersin.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical. frontiersin.org In the SET-PT mechanism, an electron is first transferred to the free radical, followed by the loss of a proton from the resulting radical cation. frontiersin.org
Common assays used to evaluate antioxidant activity include the DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov In these assays, the ability of a compound to reduce the stable colored radical is measured spectrophotometrically. nih.gov For instance, a related compound, 2,6-dimethoxy benzoquinone, isolated from Flacourtia jangomas, exhibited a free radical scavenging activity of 71.8 ± 4.4% in the DPPH assay. nih.gov Another related compound, idebenone, has been shown to scavenge various free radicals, and its antioxidant effects become noticeable at concentrations around 2 microM. nih.gov
Table 3: Antioxidant Activity of Related Compounds
| Compound | Assay | Result | Source |
|---|---|---|---|
| 2,6-Dimethoxy benzoquinone | DPPH | 71.8 ± 4.4% scavenging activity | nih.gov |
Applications in Advanced Chemical Synthesis and Technologies
Role as a Key Intermediate in the Synthesis of Natural Products and Bioactive Compounds
2,6-Dimethoxy-3-methylbenzoic acid serves as a valuable building block in the multi-step synthesis of complex natural products and pharmacologically active molecules. Its specific substitution pattern of methoxy (B1213986) and methyl groups on the benzene (B151609) ring makes it a suitable precursor for constructing the core structures of several important compounds.
One of the notable applications is in the synthetic pathways leading to immunosuppressants like mycophenolic acid (MPA) . Although industrial production of MPA is typically achieved through fermentation, total synthesis is crucial for creating analogues with potentially improved therapeutic properties. researchgate.net Synthetic routes to MPA often involve key intermediates that can be derived from substituted benzoic acids. The structural framework of this compound provides a foundational element for assembling the phthalide (B148349) core of mycophenolic acid.
Furthermore, derivatives of this benzoic acid are instrumental in synthesizing other bioactive compounds. For instance, the related compound 2,5-dimethoxy-3-methylbenzaldehyde is a direct precursor in certain synthetic schemes. mdma.ch This aldehyde can be prepared from precursors like 4-methoxy-2-methylphenol (B1314071) through a series of reactions including hydroxymethylation and methylation. mdma.ch Such aldehydes are versatile intermediates, readily convertible to other functional groups necessary for elaborating the final complex molecular structure.
The synthesis of Atranol , a component of oakmoss extracts and a known contact allergen, also highlights the utility of related structural motifs. mdpi.com While not a direct use of this compound, the synthesis of atranol and its derivatives involves the formylation of orcinol, demonstrating the importance of controlling regioselectivity on substituted aromatic rings, a key feature in the chemistry of dimethoxy-methylbenzoic acids. mdpi.com
The table below summarizes key synthetic applications involving structurally related precursors.
| Precursor/Intermediate | Target Compound | Significance |
| Substituted Benzoic Acids | Mycophenolic Acid (MPA) | Enables synthesis of novel MPA analogues for improved immunosuppressive activity. researchgate.netnih.gov |
| 4-Methoxy-2-methylphenol | 2,5-Dimethoxy-3-methylbenzaldehyde | Serves as a key intermediate for various complex syntheses. mdma.ch |
| Orcinol | Atranol | Demonstrates the importance of regiocontrolled synthesis on substituted phenols. mdpi.com |
Utilization as a Ligand or Scaffold in Coordination Chemistry and Catalysis
The carboxylate and methoxy groups of this compound make it an interesting candidate for use as a ligand in coordination chemistry. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the etheric oxygen atoms of the methoxy groups can also participate in coordination, leading to the formation of stable multidentate complexes.
Research on related dimethoxybenzoic acids has demonstrated their ability to form coordination compounds with various metals, including lanthanides. For example, 2,5-dimethoxybenzoic acid has been used to synthesize a gadolinium(III) complex through direct electrochemical methods. researchgate.net The resulting complex, Gd(2,5-MeOBenz)₃, was found to be anhydrous and thermally stable up to 250–300°C. researchgate.net Infrared spectroscopy studies suggested a bidentate coordination of the carboxylate group to the gadolinium ion. researchgate.net This research provides a model for the potential coordination behavior of this compound.
In the field of catalysis, structurally similar benzoic acid derivatives have been employed as components of catalysts. For instance, 3-Methoxy-2-methylbenzoic acid is used in the preparation of Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidines used for the asymmetric reduction of prochiral ketones. fishersci.ca These catalysts are highly effective in enantioselective synthesis of important chiral molecules like α-hydroxy acids and α-amino acids. fishersci.ca The steric and electronic properties imparted by the substituted benzoic acid framework are crucial for the high enantioselectivity achieved by the catalyst. The specific substitution pattern of this compound could potentially be exploited to fine-tune the performance of such catalytic systems.
The table below details the coordination and catalytic roles of related benzoic acid derivatives.
| Compound | Metal/System | Application | Research Finding |
| 2,5-Dimethoxybenzoic acid | Gadolinium(III) | Coordination Chemistry | Forms a thermally stable, anhydrous complex with bidentate carboxylate coordination. researchgate.net |
| 3-Methoxy-2-methylbenzoic acid | Boron (in Oxazaborolidine) | Asymmetric Catalysis | Used as a precursor for CBS catalysts for enantioselective ketone reduction. fishersci.ca |
Integration into Polymeric Structures or Functional Materials
The incorporation of this compound into polymeric structures can impart specific functionalities to the resulting materials. The carboxylic acid group provides a reactive handle for polymerization, allowing it to be integrated into polyesters, polyamides, or as a pendant group on a polymer backbone through esterification or amidation reactions.
While direct polymerization of this compound is not widely documented, the principles of polymer chemistry suggest its potential. The aromatic ring and its substituents can influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. The methoxy groups can enhance solubility in organic solvents and potentially engage in intermolecular interactions that affect the polymer's morphology.
The broader class of benzoic acid derivatives is frequently used in the synthesis of functional polymers. For example, they can be used to create liquid crystal polymers, where the rigid benzoic acid core acts as a mesogen. The specific stereoelectronic profile of this compound could be leveraged to design polymers with unique self-assembly properties or specific affinities for other molecules.
Exploration in Sensor Development and Molecular Recognition Systems (e.g., molecularly imprinted polymers)
Molecular imprinting is a technique used to create synthetic polymers with high selectivity for a specific target molecule. asianpubs.orgresearchgate.net Molecularly imprinted polymers (MIPs) are fabricated by polymerizing functional monomers and cross-linkers in the presence of a template molecule (in this case, this compound). nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template.
Although the development of a MIP specifically for this compound has not been extensively reported, studies on similar molecules like p-hydroxybenzoic acid demonstrate the feasibility of this approach. asianpubs.orgnih.govresearchgate.net In a typical MIP synthesis for a benzoic acid derivative, a functional monomer such as acrylic acid or methacrylic acid would be chosen to form hydrogen bonds with the carboxylic acid group of the template. asianpubs.orgnih.gov The methoxy and methyl groups of this compound would create a unique cavity shape, and hydrophobic interactions between the polymer matrix and these groups would contribute to the selective binding.
These selective MIPs could be used in various applications, including:
Chemical Sensors: Integration of the MIP into a transducer could allow for the selective detection of this compound in complex mixtures.
Solid-Phase Extraction: MIPs can be used as sorbents to selectively extract and pre-concentrate the target analyte from environmental or biological samples before analysis. nih.gov
The design parameters for a hypothetical MIP for this compound are outlined below.
| MIP Component | Example Material | Role in Recognition |
| Template | This compound | Creates the specific binding cavity. |
| Functional Monomer | Acrylic Acid, Methacrylic Acid | Forms hydrogen bonds with the carboxylic acid group of the template. asianpubs.orgnih.gov |
| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Provides mechanical stability to the polymer matrix. asianpubs.org |
| Porogen | Acetonitrile, Chloroform | Solubilizes the components and controls the polymer morphology. |
The successful development of such a system would rely on the precise interplay of hydrogen bonding and hydrophobic interactions to achieve high selectivity for this compound over other structurally related compounds.
Environmental and Biotransformation Studies
Microbial Degradation Pathways and Metabolite Profiling
While specific studies on the microbial degradation of 2,6-dimethoxy-3-methylbenzoic acid are not extensively documented, the metabolic pathways for structurally similar aromatic compounds, such as dimethoxybenzoic acids, have been investigated, offering insights into its likely biotransformation. The degradation of such compounds is a key part of the carbon cycle, especially in the breakdown of lignin (B12514952), a complex aromatic polymer found in plants. frontiersin.orgnih.govescholarship.org
Microorganisms, particularly bacteria and fungi, are known to metabolize aromatic compounds by initially converting them into hydroxylated intermediates, which makes the aromatic ring susceptible to cleavage by dioxygenase enzymes. researchgate.net For methoxylated benzoic acids, a crucial initial step is demethylation, the removal of methyl groups from the methoxy (B1213986) substituents. This process is often a prerequisite for the subsequent hydroxylation and ring fission. nih.govescholarship.orgoup.com
Based on studies of analogous compounds like veratric acid (3,4-dimethoxybenzoic acid) and syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid), a plausible degradation pathway for this compound can be proposed. frontiersin.orgnih.govnih.gov Bacteria such as Sphingobium and Microbacterium have been identified as potential degraders of veratric acid in groundwater. nih.govescholarship.org The degradation of these related compounds typically proceeds through the following key steps:
Demethylation: The initial attack by microbial enzymes, likely monooxygenases, would involve the removal of one or both methoxy groups to form hydroxylated intermediates. For this compound, this would lead to the formation of 2-hydroxy-6-methoxy-3-methylbenzoic acid and/or 2,6-dihydroxy-3-methylbenzoic acid.
Hydroxylation: Further hydroxylation of the aromatic ring may occur, leading to the formation of di- or tri-hydroxybenzoic acid derivatives. These compounds are common intermediates in the degradation of many aromatic compounds. researchgate.net
Ring Cleavage: The hydroxylated intermediates are then susceptible to cleavage by dioxygenase enzymes. This can occur via ortho- or meta-cleavage pathways, breaking open the aromatic ring and forming aliphatic acids.
Further Metabolism: These aliphatic intermediates are then further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to carbon dioxide and water.
The degradation of the related compound syringic acid by Rhodopseudomonas palustris has been shown to produce 2,6-dimethoxy-p-benzoquinone (DMBQ) as an intermediate, which can inhibit the growth of the bacterium at certain concentrations. nih.gov This suggests that similar quinone intermediates could potentially be formed during the degradation of this compound.
| Proposed Intermediate | Potential Forming Reaction |
| 2-hydroxy-6-methoxy-3-methylbenzoic acid | Demethylation |
| 2,6-dihydroxy-3-methylbenzoic acid | Demethylation |
| Dihydroxylated ring-cleavage products | Ring Cleavage |
| Aliphatic acids | Further Metabolism |
Enzymatic Biotransformation by Ligninolytic Enzymes and Other Oxidoreductases
The enzymatic biotransformation of this compound is likely mediated by a class of enzymes known as ligninolytic enzymes, which are primarily produced by white-rot fungi. nih.gov These enzymes, including laccases, lignin peroxidases (LiPs), and manganese peroxidases (MnPs), play a crucial role in the degradation of lignin and other recalcitrant aromatic compounds in the environment. nih.gov
Laccases are multi-copper oxidases that can oxidize a wide range of phenolic compounds. nih.govnih.govrsc.org While non-phenolic compounds like this compound are generally poor substrates for laccases, the presence of small mediator molecules can extend their oxidative capacity. These mediators, once oxidized by the laccase, can in turn oxidize the non-phenolic substrate.
Lignin peroxidases and manganese peroxidases are heme-containing enzymes that have a high redox potential, enabling them to directly oxidize non-phenolic aromatic rings. nih.gov The proposed enzymatic transformation of this compound would likely involve initial demethylation to create phenolic substrates, which are more amenable to oxidation by these enzymes.
The key enzymatic reactions involved in the biotransformation are expected to be:
O-Demethylation: The removal of methyl groups from the methoxy moieties is a critical initial step. This reaction is catalyzed by enzymes such as cytochrome P450 monooxygenases or other specific O-demethylases. oup.com
Oxidative Coupling: Laccases, in particular, can catalyze the coupling of phenolic radicals, leading to the formation of dimers and oligomers. nih.gov
Ring Cleavage: Once the aromatic ring is sufficiently hydroxylated, ring-cleavage dioxygenases can break the ring structure, leading to the formation of aliphatic products.
The transformation of a related compound, 3,5-dimethoxy-4-hydroxy cinnamic acid (sinapic acid), by polyphenol oxidase from the fungus Trametes versicolor has been shown to yield 2,6-dimethoxy-p-benzoquinone as a final product. This suggests that quinone formation is a plausible enzymatic transformation for dimethoxy-substituted aromatic acids.
| Enzyme Class | Potential Role in Transformation |
| O-Demethylases | Removal of methoxy groups to form hydroxylated intermediates. |
| Laccases | Oxidation of resulting phenolic intermediates, potentially leading to polymerization. |
| Lignin Peroxidases (LiPs) | Direct oxidation of the aromatic ring or hydroxylated intermediates. |
| Manganese Peroxidases (MnPs) | Oxidation of resulting phenolic intermediates. |
| Dioxygenases | Cleavage of the hydroxylated aromatic ring. |
Photochemical Degradation under Environmental Conditions
The photochemical degradation of this compound under environmental conditions involves its transformation initiated by the absorption of sunlight. While specific studies on this compound are limited, research on other substituted benzoic acids and aromatic compounds provides a framework for understanding its likely fate. nih.gov
The primary photochemical processes that could lead to the degradation of this compound in the environment include:
Direct Photolysis: The molecule itself may absorb ultraviolet (UV) radiation from sunlight, leading to its electronic excitation and subsequent chemical reactions. This can result in the cleavage of chemical bonds, such as decarboxylation (loss of the carboxylic acid group as CO2) or the cleavage of the methoxy groups.
Indirect Photolysis: This process involves the reaction of the compound with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive and can attack the aromatic ring, leading to hydroxylation and subsequent ring opening.
Studies on the photodegradation of other aromatic acids have shown that the presence of substituents on the benzene (B151609) ring can significantly influence the reaction pathways and rates. For instance, the photolysis of methoxy-substituted benzoin (B196080) esters has been studied as a method for creating photosensitive protecting groups for carboxylic acids. medchemexpress.com Furthermore, the photocatalytic degradation of aromatic pollutants in water, often using semiconductor catalysts like titanium dioxide (TiO2), demonstrates that oxidation via hydroxyl radicals is a major degradation pathway. nih.gov
The likely products of the photochemical degradation of this compound would include hydroxylated derivatives, demethylated products, and eventually, smaller aliphatic acids and carbon dioxide resulting from ring cleavage.
| Photodegradation Process | Potential Outcome for this compound |
| Direct Photolysis | Decarboxylation, cleavage of methoxy groups. |
| Indirect Photolysis (reaction with •OH) | Hydroxylation of the aromatic ring, leading to ring cleavage. |
Metabolic Fate in Non-Human Biological Systems (e.g., plant metabolism)
The metabolic fate of this compound in non-human biological systems, such as plants, is of interest for understanding its potential for bioaccumulation and biotransformation in the food chain. Plants have evolved complex metabolic pathways to detoxify foreign compounds (xenobiotics). nih.govresearchgate.net
While there are no specific studies on the metabolism of this compound in plants, general principles of xenobiotic metabolism in plants can be applied. The metabolism of xenobiotics in plants typically occurs in three phases:
Phase I: Transformation: The initial modification of the xenobiotic, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups. For this compound, this would likely involve demethylation or hydroxylation, catalyzed by enzymes such as cytochrome P450 monooxygenases. nih.gov
Phase II: Conjugation: The modified xenobiotic is then conjugated with endogenous molecules, such as sugars (e.g., glucose) or amino acids (e.g., glutathione), to increase its water solubility and reduce its toxicity. This is a common detoxification strategy in plants for benzoic acid and its derivatives. researchgate.netnih.gov
Phase III: Compartmentation: The conjugated xenobiotic is then transported and sequestered in specific cellular compartments, such as the vacuole, or incorporated into cell wall components like lignin. This prevents the compound from interfering with cellular processes.
Benzoic acid itself is a natural plant metabolite, and plants possess the enzymatic machinery to synthesize and modify it. researchgate.netnih.govnih.gov It is plausible that exogenously supplied this compound could enter these metabolic pathways. The presence of methoxy and methyl groups would likely influence the rate and pathway of its metabolism compared to unsubstituted benzoic acid. Studies on the effects of benzoic acid derivatives on plant metabolism have shown that they can influence various physiological processes. amanote.com
| Metabolic Phase in Plants | Likely Transformation of this compound |
| Phase I (Transformation) | Demethylation, Hydroxylation |
| Phase II (Conjugation) | Conjugation with glucose or glutathione |
| Phase III (Compartmentation) | Sequestration in the vacuole or incorporation into the cell wall |
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic-Mass Spectrometric Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)
Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of 2,6-Dimethoxy-3-methylbenzoic acid within intricate matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are at the forefront of these analytical approaches.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compound is typically derivatized to increase its volatility before being introduced into the gas chromatograph. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1460 for 2,6-Dimethoxybenzoic acid on a semi-standard non-polar column, a parameter that aids in its identification. nih.gov The subsequent mass spectrometric detection provides a unique fragmentation pattern, or "fingerprint," of the molecule. For instance, the electron ionization (EI) mass spectrum of 2,6-Dimethoxybenzoic acid shows characteristic peaks that are used for its definitive identification. nist.gov The Human Metabolome Database (HMDB) provides spectral data from GC-MS experiments, noting top peaks at m/z values of 182.0, 135.0, 107.0, 105.0, and 136.0, which are crucial for its identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for the analysis of less volatile or thermally labile compounds like this compound, as it often does not require derivatization. This technique separates the compound from a mixture based on its interactions with the stationary and mobile phases, followed by mass spectrometric detection. An LC-MS/MS method has been developed for the comprehensive determination of various benzoic acid metabolites, showcasing the capability of this technique to handle complex biological and environmental samples. mdpi.com The use of advanced instrumentation like a Q Exactive Orbitrap allows for high-resolution and accurate mass measurements, further enhancing the reliability of identification and quantification. nih.gov
Advanced Electrochemical Methods for Quantitative Analysis
While specific advanced electrochemical methods for the quantitative analysis of this compound are not extensively detailed in the provided search results, the principles of electrochemistry are widely applied to the analysis of similar aromatic carboxylic acids. These methods would typically involve the oxidation or reduction of the analyte at an electrode surface, with the resulting current being proportional to its concentration. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry could be adapted for its quantification. The development of chemically modified electrodes, potentially with specific polymers or nanomaterials, could enhance the sensitivity and selectivity of such methods for this compound.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of the related compound, 2,6-dimethoxybenzoic acid, has been redetermined to improve the precision of its geometric parameters. nih.gov The asymmetric unit contains a non-planar molecule where the carboxyl group is twisted away from the aromatic ring plane by 56.12 (9)° due to steric hindrance from the methoxy (B1213986) substituents. nih.gov This twisting is a common feature in sterically hindered benzoic acids.
A study on 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid and its isomer also utilized X-ray crystallography to unambiguously determine their chemical structures. researchgate.net This highlights the power of this technique in differentiating between isomers, which can be challenging using other analytical methods.
Polymorphism and Crystal Engineering Investigations
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study for this compound and its analogs. Different polymorphs can exhibit distinct physical properties.
Research on 2,6-dimethoxybenzoic acid has identified at least three polymorphic forms (I, II, and III). mdpi.com Form I is the stable polymorph, while forms II and III are metastable. mdpi.combohrium.com These polymorphs differ in the conformation of the carboxylic acid group, which can be either syn or anti with respect to the carbonyl oxygen. unibe.chlu.lv Form I possesses an anti-planar conformation, while the metastable forms II and III contain molecules in a syn-planar conformation. researchgate.net
The study of polymorphism in 2,6-dimethoxybenzoic acid has revealed that forms I and III are enantiotropically related, with form III being the high-temperature form. mdpi.combohrium.com The control of polymorphic outcomes during crystallization is a key aspect of crystal engineering. Additives such as polyethylene (B3416737) glycol (PEG) and hydroxypropyl cellulose (B213188) (HPC) have been shown to influence the crystallization of the metastable form III. mdpi.comlu.lv A new tetragonal polymorph of 2,6-dimethoxybenzoic acid was also discovered during co-crystal screening, which features dimeric units formed through O-H···O hydrogen bonds between the carboxy groups. nih.gov
The table below summarizes the crystallographic data for a polymorph of 2,6-dimethoxybenzoic acid.
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | Value not specified |
| b (Å) | Value not specified |
| c (Å) | Value not specified |
| V (ų) | 876.69 (2) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 298 (2) |
| Data from the redetermination of the 2,6-dimethoxybenzoic acid crystal structure. nih.gov |
Advanced NMR Spectroscopy for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of this compound in solution. Advanced NMR techniques provide detailed insights into its conformational preferences and molecular motion.
Studies on substituted benzoic acids, including 2,6-dimethoxybenzoic acid, have utilized ¹H and ¹³C NMR spectroscopy to investigate self-association and conformational isomerism in various solvents. ucl.ac.uk The presence of two distinct peaks in the C=O stretching region of the FTIR spectrum, along with NMR data, suggests the existence of two conformational isomers in solution. ucl.ac.uk For 2,6-dimethoxybenzoic acid, these conformers are characterized by the torsion angle of the carboxylic group, which can be approximately 0° or 180°. ucl.ac.uk
Advanced NMR techniques, such as those developed for studying protein structure and dynamics, can be applied to smaller molecules like this compound. utoronto.cautoronto.ca Methods like methyl-TROSY NMR, while typically used for large biomolecules, highlight the continuous advancements in NMR that can provide higher resolution and sensitivity for studying molecular dynamics. utoronto.ca Predicted ¹H NMR spectra are also available in databases like the Human Metabolome Database, which can aid in the initial identification and structural elucidation of the compound. hmdb.ca
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Routes
Traditional synthetic methods for substituted benzoic acids often rely on multi-step processes that may involve harsh reaction conditions. The future of synthesizing 2,6-Dimethoxy-3-methylbenzoic acid could lie in the adoption of unconventional and more efficient synthetic strategies.
Biocatalysis: The use of enzymes for chemical transformations, known as biocatalysis, offers a green and highly selective alternative to conventional chemical synthesis. researchgate.net Enzymes could be engineered to perform specific reactions, such as the methylation of a dihydroxy-methylbenzoic acid precursor or the specific oxidation of a corresponding toluene (B28343) derivative. The development of biocatalytic routes could lead to higher yields, reduced byproducts, and more environmentally friendly processes.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. beilstein-journals.orgbeilstein-journals.org This technology could be applied to the carboxylation of a corresponding 1,3-dimethoxy-2-methylbenzene derivative using CO2 as a C1 source, offering a sustainable pathway to the target molecule. nih.gov The development of novel photocatalysts could further enhance the efficiency and selectivity of such reactions. rsc.orgepa.gov
Continuous Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. acs.orgresearchgate.netnih.gov The synthesis of this compound could be adapted to a flow chemistry setup, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This could lead to improved yields and purity, as well as facilitating a more streamlined and automated production process. nih.gov
Identification of Novel Biological Targets through Mechanistic Studies
The biological activities of substituted benzoic acids are diverse and depend on the nature and position of the substituents on the aromatic ring. While the specific biological targets of this compound are yet to be elucidated, research on analogous compounds provides a foundation for future investigations.
Antimicrobial and Antifungal Activity: Benzoic acid and its derivatives are known for their antimicrobial and antifungal properties. nih.gov For instance, studies on other substituted benzoic acids have demonstrated their potential to inhibit the growth of various pathogens. rsc.org Future research could involve screening this compound against a panel of bacteria and fungi to identify any potential antimicrobial or antifungal activity. Mechanistic studies would then be necessary to understand how the compound exerts its effects, for example, by disrupting cell membranes or inhibiting essential enzymes.
Enzyme Inhibition: Many substituted benzoic acids have been shown to act as enzyme inhibitors. For example, certain derivatives have been identified as inhibitors of protein phosphatases and influenza neuraminidase. nih.govresearchgate.net Given its specific substitution pattern, this compound could be investigated as an inhibitor of various enzymes implicated in disease. High-throughput screening followed by detailed kinetic and structural studies could reveal novel biological targets.
Anticancer Potential: Some benzoic acid derivatives have shown promise as anticancer agents. preprints.orgnih.gov The substitution pattern of this compound may confer cytotoxic activity against cancer cell lines. Future studies could explore its effects on cancer cell proliferation, apoptosis, and other hallmarks of cancer. Identifying the molecular targets and signaling pathways affected by the compound would be a crucial step in this line of research. For instance, some 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. acs.orgnih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netbiorxiv.orgbiorxiv.orgnih.gov These computational tools can be leveraged to accelerate the design and optimization of novel compounds based on the this compound scaffold.
Predictive Modeling: Machine learning models can be trained on existing data for substituted benzoic acids to predict the biological activity and physicochemical properties of new virtual compounds. researchgate.netnih.gov This can help in prioritizing the synthesis of derivatives of this compound with a higher probability of desired activity.
De Novo Design: Generative AI models can design novel molecules from scratch with specific desired properties. By providing the model with the this compound core and a set of desired biological activities or properties, it would be possible to generate a library of novel candidate compounds for synthesis and testing.
In Silico Screening and Docking: Computational docking studies can predict how this compound and its derivatives might bind to the active sites of various protein targets. researchgate.netdovepress.combiotechnologia-journal.orgrsc.org This in silico approach can help in identifying potential biological targets and in designing modifications to the molecule to improve its binding affinity and selectivity.
| Computational Approach | Application in Drug Discovery for this compound | Potential Outcome |
| Machine Learning | Predicting bioactivity based on structural features of related compounds. researchgate.netnih.gov | Prioritization of synthetic targets with higher likelihood of desired activity. |
| Generative AI | De novo design of novel derivatives with optimized properties. | Generation of virtual libraries of promising new drug candidates. |
| Molecular Docking | In silico screening against known protein targets. researchgate.netdovepress.combiotechnologia-journal.orgrsc.org | Identification of potential biological targets and mechanism of action. |
Development of Sustainable Production Methods and Environmental Impact Assessment
The principles of green chemistry are increasingly important in chemical manufacturing. Developing sustainable production methods for this compound and assessing its environmental impact are crucial for its potential future applications.
Green Synthesis Routes: Future research should focus on developing synthetic routes that utilize renewable feedstocks, employ greener solvents, and minimize waste generation. nih.govmdpi.comresearchgate.net For instance, lignin (B12514952), an abundant biopolymer, can be a source of various aromatic platform chemicals, including benzoic acid derivatives. nih.gov Exploring pathways to derive this compound from lignin or other biomass sources would be a significant step towards sustainability.
Environmental Fate and Impact: Understanding the environmental fate of this compound is essential. Studies on its biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms would be necessary to assess its environmental impact. nih.govnih.govresearchgate.net The degradation of substituted benzoic acids in the environment can be influenced by factors such as the nature and position of the substituents.
| Sustainability Aspect | Research Focus for this compound | Desired Outcome |
| Green Synthesis | Utilization of renewable feedstocks (e.g., from biomass). nih.govmdpi.com | Reduced reliance on fossil fuels and a more sustainable production process. |
| Waste Reduction | Development of catalytic and atom-economical synthetic methods. | Minimized waste generation and improved process efficiency. |
| Environmental Impact | Studies on biodegradation and ecotoxicity. nih.govnih.govresearchgate.net | Comprehensive understanding of the compound's environmental footprint. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-Dimethoxy-3-methylbenzoic acid in laboratory settings?
- Methodology : A common approach involves regioselective alkylation of hydroxybenzoic acid derivatives. For example, methyl lithium can be used to introduce methyl groups at specific positions under anhydrous tetrahydrofuran (THF) conditions, followed by methoxylation using dimethyl sulfate or methyl iodide. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the target compound .
- Validation : Confirm product identity using H NMR (e.g., characteristic methoxy singlet at δ 3.76–3.86 ppm) and melting point analysis (compare with literature values, e.g., 180–220°C for structurally similar compounds) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95% by area under the curve).
- Spectroscopy : H NMR in DMSO- to confirm substitution patterns (e.g., absence of broad hydroxyl signals at δ 11–14 ppm indicates intramolecular hydrogen bonding) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 211.0970 for CHO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
